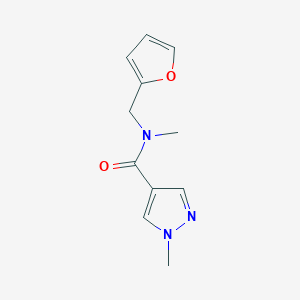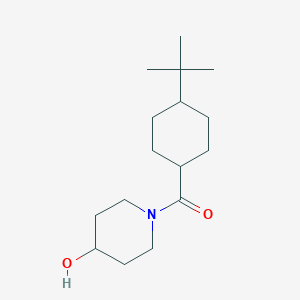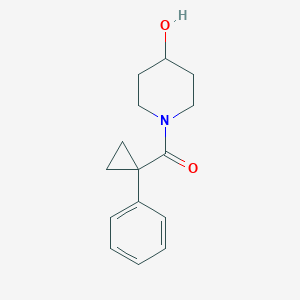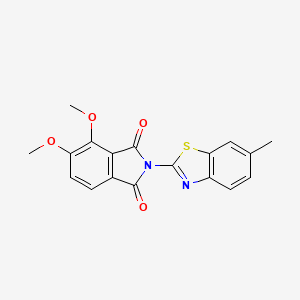![molecular formula C15H17NO2 B7501396 N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 219.29 g/mol.
Mecanismo De Acción
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide exerts its therapeutic effects through various mechanisms of action, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide modulates the activity of various immune cells, including T cells and B cells, by inhibiting their proliferation and differentiation.
Biochemical and Physiological Effects
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell activity. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has also been shown to increase the levels of glutathione, a key antioxidant molecule, and to decrease the levels of reactive oxygen species, which are involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability, its solubility in organic solvents, and its well-established synthesis method. However, N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other experimental assays.
Direcciones Futuras
There are several future directions for the study of N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide, including the investigation of its potential use in the treatment of other autoimmune diseases, the identification of its molecular targets, and the development of more efficient synthesis methods. Additionally, the use of N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide in combination with other therapeutic agents may enhance its efficacy and reduce its potential side effects.
Métodos De Síntesis
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide can be synthesized through various methods, including the reaction of 2,4-dimethylbenzylamine with furan-2-carboxylic acid chloride or the reaction of 2,4-dimethylbenzylamine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide is typically high, and the purity can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, immunomodulatory, and neuroprotective effects. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has been approved by the US Food and Drug Administration for the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has also been studied for its potential use in the treatment of other autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-7-13(12(2)9-11)10-16(3)15(17)14-5-4-8-18-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDAUYMMIFNSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)